1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16344932
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3S |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 1-[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H24N2O3S/c1-13(2)14-5-7-15(8-6-14)19-21-17(12-26-19)10-18(23)22-9-3-4-16(11-22)20(24)25/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,24,25) |
| Standard InChI Key | QMTNKJAVXKOFDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCCC(C3)C(=O)O |
Introduction
1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a complex organic compound that integrates multiple functional groups and heterocyclic structures. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its bioactive properties. This compound can be classified as a thiazole derivative and piperidine carboxylic acid, featuring a thiazole ring that contributes to its biological activity and a piperidine ring that enhances solubility and bioavailability.
Synthesis
The synthesis of 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor progress and confirm the structure.
Potential Applications
Compounds with thiazole rings often exhibit significant biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. These activities are likely mediated through inhibition or modulation of target proteins involved in cellular signaling pathways. The thiazole moiety in this compound enhances its pharmacological profile, making it a promising candidate for further medicinal chemistry research.
Comparison with Similar Compounds
Other compounds featuring thiazole or piperidine rings have shown promising pharmacological activities. For example, thiazole derivatives are known for their role in enhancing the pharmacological profile of compounds, while piperidine rings often improve solubility and bioavailability. A related compound, 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid, has a molecular weight of 372.5 g/mol and a molecular formula of C20H24N2O3S .
Data Table
| Property | 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid | 1-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylic acid |
|---|---|---|
| Molecular Formula | C16H20N2O2S | C20H24N2O3S |
| Molecular Weight | Approximately 304.41 g/mol | 372.5 g/mol |
| CAS Number | Not specified in available sources | 1144437-88-6 |
| Chemical Classification | Thiazole derivative and piperidine carboxylic acid | Thiazole derivative and piperidine carboxylic acid |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume